N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1030132-65-0
VCID: VC7576591
InChI: InChI=1S/C28H29N5O3/c1-18-8-6-7-11-21(18)26-31-28(36-32-26)23-16-33(27-22(25(23)35)13-12-19(2)30-27)17-24(34)29-15-14-20-9-4-3-5-10-20/h6-9,11-13,16H,3-5,10,14-15,17H2,1-2H3,(H,29,34)
SMILES: CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CCCCC3)C4=NC(=NO4)C5=CC=CC=C5C
Molecular Formula: C28H29N5O3
Molecular Weight: 483.572

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

CAS No.: 1030132-65-0

Cat. No.: VC7576591

Molecular Formula: C28H29N5O3

Molecular Weight: 483.572

* For research use only. Not for human or veterinary use.

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide - 1030132-65-0

Specification

CAS No. 1030132-65-0
Molecular Formula C28H29N5O3
Molecular Weight 483.572
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Standard InChI InChI=1S/C28H29N5O3/c1-18-8-6-7-11-21(18)26-31-28(36-32-26)23-16-33(27-22(25(23)35)13-12-19(2)30-27)17-24(34)29-15-14-20-9-4-3-5-10-20/h6-9,11-13,16H,3-5,10,14-15,17H2,1-2H3,(H,29,34)
Standard InChI Key WIJQYNJQEMXKQN-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CCCCC3)C4=NC(=NO4)C5=CC=CC=C5C

Introduction

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with a molecular formula of C28H29N5O3. It is identified by the ChemDiv Compound ID L859-0382 and is used in screening compounds for various biological activities .

Molecular Formula and Weight

  • Molecular Formula: C28H29N5O3

  • Molecular Weight: Not explicitly provided, but can be calculated based on the formula.

SMILES and InChI

  • SMILES: Cc(cccc1)c1-c1noc(C2=CN(CC(NCCC3=CCCCC3)=O)c(nc(C)cc3)c3C2=O)n1

  • InChI Key: Not provided in the available sources.

Synthesis and Characterization

The synthesis of such complex compounds typically involves multi-step reactions, including the formation of the naphthyridine core, the introduction of the oxadiazole ring, and the attachment of the cyclohexenyl and acetamide groups. Characterization is usually performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure.

Biological Activity and Potential Applications

While specific biological activities of this compound are not detailed in the available literature, compounds with similar structural features are often explored for their potential in drug discovery, particularly in areas such as antimicrobial, anticancer, or anti-inflammatory activities. The presence of a naphthyridine core and an oxadiazole ring suggests potential interactions with biological targets.

Data Table: Compound Information

PropertyValue
Molecular FormulaC28H29N5O3
ChemDiv Compound IDL859-0382
SMILESCc(cccc1)c1-c1noc(C2=CN(CC(NCCC3=CCCCC3)=O)c(nc(C)cc3)c3C2=O)n1
IUPAC NameN-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

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